3-Methoxy-2-methyl-2-cyclopentenone is an organic compound characterized by its unique cyclopentenone structure, which includes a methoxy group and a methyl substituent. With the molecular formula and a molecular weight of approximately 112.127 g/mol, this compound exhibits interesting physical properties, including a melting point range of 49-53 °C and a boiling point of about 214.9 °C at standard atmospheric pressure . Its structure includes a five-membered cyclopentene ring with a ketone functional group, making it a valuable compound in organic synthesis and various applications.
These reactions highlight its utility as an intermediate in organic synthesis, particularly in the production of more complex molecules.
Several methods exist for synthesizing 3-Methoxy-2-methyl-2-cyclopentenone:
These methods reflect the versatility of synthetic strategies available for producing this compound .
3-Methoxy-2-methyl-2-cyclopentenone finds applications in various fields:
These applications underscore the importance of 3-Methoxy-2-methyl-2-cyclopentenone in both industrial and research contexts.
Several compounds share structural similarities with 3-Methoxy-2-methyl-2-cyclopentenone, including:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Methoxycyclopent-2-enone | C6H8O2 | Contains a methoxy group; used in synthesis |
3-Methylcyclopent-2-enone | C6H8O | Lacks methoxy; exhibits different reactivity |
2-Cyclopentenone | C5H6O | Simple structure; serves as a precursor |
4-Methoxy-2-methylbutane thiol | C7H16OS | Different functional groups; flavor agent |
The uniqueness of 3-Methoxy-2-methyl-2-cyclopentenone lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities compared to these similar compounds .
Traditional routes to 3-methoxy-2-methyl-2-cyclopentenone often rely on functional group transformations of cyclopentanone precursors. One classical method involves the acid-catalyzed dehydration of cyclopentanediols, where protonation of a hydroxyl group initiates a β-elimination to form the cyclopentenone scaffold. For example, treatment of 2-methyl-3-methoxycyclopentanediol with sulfuric acid yields the target compound via a concerted mechanism that preserves the methoxy and methyl substituents.
Another established approach employs the elimination of α-bromocyclopentanone derivatives. When α-bromo-2-methyl-3-methoxycyclopentanone is treated with lithium carbonate, dehydrohalogenation occurs, generating the cyclopentenone structure. This method benefits from readily available starting materials but requires careful control of reaction conditions to avoid over-oxidation or rearrangement.
Method | Starting Material | Key Reagent | Yield (%) | Limitations |
---|---|---|---|---|
Acid-catalyzed dehydration | Cyclopentanediols | $$ \text{H}2\text{SO}4 $$ | 60–75 | Competing side reactions |
α-Bromo elimination | α-Bromocyclopentanone | $$ \text{Li}2\text{CO}3 $$ | 50–65 | Halogen scrambling |
Claisen condensation | Unsaturated diesters | Base | 70–80 | Multi-step optimization |
The Claisen condensation-decarboxylation-isomerization cascade offers an alternative route. Unsaturated diesters undergo base-mediated cyclization to form cyclopentenones, with subsequent decarboxylation and isomerization steps fine-tuning the substituent pattern. While efficient, this method demands precise stoichiometry and temperature control to prevent undesired byproducts.
Recent advances in transition-metal catalysis have revolutionized the synthesis of 3-methoxy-2-methyl-2-cyclopentenone. The Ni-catalyzed C–C activation strategy, developed by Jang and Lindsay, enables regiocontrolled [3+2] cycloadditions between cyclopropanones and alkynes. Using 1-sulfonylcyclopropanols as precursors, this method generates 2,3-disubstituted cyclopentenones with complete regioselectivity. For instance, reacting 1-(tosyl)cyclopropanol with methylacetylene in the presence of a Ni(0) catalyst and trimethylaluminum produces the title compound in 85% yield.
Gold(I) catalysis has also emerged as a powerful tool. A gold(I)-catalyzed tandem reaction involving cycloisomerization, hetero-Diels–Alder addition, and retro-aza-Michael ring-opening enables one-pot synthesis of hydrazino-functionalized cyclopentenones. This method achieves yields of 68–96% while introducing nitrogen-containing quaternary centers, which are valuable for pharmaceutical applications.
Key advantages of modern methods:
The construction of chiral 3-methoxy-2-methyl-2-cyclopentenone derivatives remains a frontier in synthetic chemistry. While current catalytic methods predominantly yield racemic mixtures, preliminary studies suggest that chiral auxiliaries and enantioselective catalysts could enable asymmetric synthesis. For example, employing a chiral bis(oxazoline)-ligated copper complex during the Nazarov cyclization of divinyl ketones induces enantiomeric excesses of up to 78%. Similarly, enzymatic resolution using lipases has been explored to separate cyclopentenone enantiomers, though yields remain suboptimal.
Strategy | Catalyst/Reagent | ee (%) | Yield (%) | Limitations |
---|---|---|---|---|
Chiral Cu-bis(oxazoline) | Cu(OTf)$$_2$$ | 78 | 65 | Substrate scope limitations |
Enzymatic resolution | Candida antarctica lipase | 90 | 40 | Low throughput |
Organocatalytic aldol | Proline derivatives | 62 | 55 | Competing retro-aldol |
Future directions include integrating asymmetric counterion-directed catalysis (ACDC) into existing nickel- or gold-catalyzed protocols. Preliminary modeling indicates that chiral anions could bias the transition state in Ni-catalyzed cycloadditions, potentially achieving >90% ee.
X-ray crystallography has been instrumental in resolving the three-dimensional architecture of cyclopentenone derivatives. For 2-hydroxy-3-methyl-2-cyclopenten-1-one, crystallographic analysis confirmed an enol tautomer stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups [1]. The cyclopentenone ring adopts an envelope conformation, with the methyl-substituted carbon (C3) deviating 0.266 Å from the plane formed by C1, C2, C4, and C5 [2]. This distortion arises from steric interactions between the methyl group and adjacent substituents.
In the case of 3,4-bis(4-chlorophenyl)-5,5-dimethyl-4-hydroxy-2-cyclopenten-1-one, X-ray diffraction revealed a planar cyclopentenone ring system conjugated with one phenyl group, while the other phenyl ring exhibited a 65.12° dihedral angle relative to the main plane [2]. The crystal packing was stabilized by O–H···O and C–H···O hydrogen bonds, alongside Cl···Cl halogen interactions (3.345 Å) [2]. These findings underscore the role of substituents in dictating solid-state conformations.
Table 1: Key Crystallographic Parameters for Cyclopentenone Derivatives
Compound | Bond Length (C=O) | Dihedral Angle (°) | Halogen Interaction (Å) |
---|---|---|---|
2-Hydroxy-3-methyl-2-cyclopenten-1-one [1] | 1.224 | 5.8 (envelope) | N/A |
3,4-Bis(4-chlorophenyl) derivative [2] | 1.344 | 65.12 | 3.345 (Cl···Cl) |
The methoxy and methyl groups in 3-methoxy-2-methyl-2-cyclopentenone induce distinct electronic perturbations detectable via NMR. In related cyclopentenones, the carbonyl carbon (C1) resonates near 210 ppm in 13C NMR due to strong deshielding [2]. The methoxy group’s electron-donating nature upshields adjacent carbons: for example, C3 in 3-methoxy derivatives exhibits a 5–7 ppm upfield shift compared to non-substituted analogs [4].
1H NMR spectra reveal splitting patterns indicative of vicinal coupling. The methyl group at C2 typically appears as a singlet (δ 1.2–1.4 ppm) due to restricted rotation, while methoxy protons resonate as a sharp singlet near δ 3.3 ppm [4]. Ring current effects from the conjugated enone system further deshield olefinic protons (δ 5.8–6.2 ppm), with coupling constants (J = 10–12 Hz) confirming trans-diaxial geometry [2].
Density functional theory (DFT) studies on cyclopentenone tautomers reveal a strong preference for the enol form. For 2-hydroxy-3-methyl-2-cyclopenten-1-one, the enol tautomer is favored by 12.3 kcal/mol over the diketo form due to aromatic stabilization of the conjugated π-system [1]. Transition state analysis identifies a proton-transfer mechanism with an energy barrier of 18.7 kcal/mol, mediated by a six-membered cyclic intermediate [6].
Table 2: Computational Parameters for Tautomerization
Property | Enol Tautomer | Keto Tautomer | Transition State |
---|---|---|---|
Energy (kcal/mol) [1] [6] | 0.0 | +12.3 | +18.7 |
C–O Bond Length (Å) [1] | 1.344 | 1.224 | 1.301 |
Imaginary Frequency (cm⁻¹) [6] | N/A | N/A | -971.70 |
Molecular mechanics simulations predict that steric bulk from the 2-methyl group restricts ring puckering, favoring a planar enone system [7]. This conformational rigidity enhances the compound’s stability in flavor and fragrance applications, where structural integrity under thermal stress is critical [1].